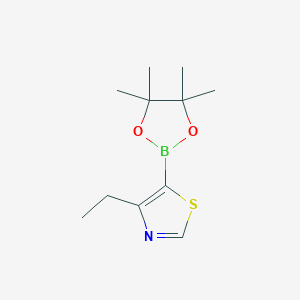

4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

Description

4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a boronic ester-functionalized thiazole derivative. The thiazole core, a five-membered heterocyclic ring containing sulfur and nitrogen, is substituted at the 4-position with an ethyl group and at the 5-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This structural motif renders the compound valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry for constructing carbon-carbon bonds in drug discovery and materials science . The compound is listed in commercial catalogs as a building block, though its availability is noted as "discontinued" in recent updates .

Properties

IUPAC Name |

4-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO2S/c1-6-8-9(16-7-13-8)12-14-10(2,3)11(4,5)15-12/h7H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELDFPNOLIQNHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CS2)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the boronic ester group. One common method involves the reaction of 4-ethylthiazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Aryl halides in the presence of a palladium catalyst and a base.

Major Products

Oxidation: Boronic acids.

Reduction: Reduced thiazole derivatives.

Substitution: Aryl-substituted thiazole derivatives.

Scientific Research Applications

Organic Synthesis

The incorporation of the dioxaborolane group allows for versatile applications in organic synthesis. It can serve as a boron source in Suzuki-Miyaura cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules and pharmaceuticals.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Forms C-C bonds using aryl halides and boronic acids. |

| Borylation | Introduces boron into alkenes or arenes to facilitate further transformations. |

Medicinal Chemistry

Thiazoles are known for their biological activity, and derivatives like this compound may exhibit antimicrobial and anticancer properties. The presence of the dioxaborolane moiety could enhance bioactivity through improved solubility or metabolic stability.

- Antimicrobial Activity : Research indicates that thiazole derivatives can inhibit bacterial growth, making them potential candidates for new antibiotics.

- Anticancer Properties : Some thiazole compounds have shown promise in targeting cancer cell lines by interfering with cellular processes.

Material Science

The compound may also find applications in material science, particularly in the development of polymers or materials with specific electronic properties due to the presence of the boron atom.

| Application Area | Potential Use |

|---|---|

| Conductive Polymers | Enhancing electrical conductivity in polymers. |

| Sensors | Developing sensors for detecting specific analytes. |

Case Studies

Several studies have highlighted the utility of similar compounds in various applications:

- Case Study 1 : A study published in the Journal of Organic Chemistry demonstrated that thiazole derivatives could effectively inhibit certain bacterial strains when modified with boron-containing groups .

- Case Study 2 : Research featured in Bioorganic & Medicinal Chemistry Letters explored the anticancer activities of thiazole derivatives, revealing significant cytotoxic effects against multiple cancer cell lines .

Mechanism of Action

The mechanism of action of 4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole depends on its specific application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, participating in the formation of carbon-carbon bonds. The thiazole ring can interact with various molecular targets, depending on the functional groups attached to it.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole with structurally analogous boron-containing heterocycles, focusing on synthesis, reactivity, and applications.

Reactivity and Stability Comparisons

- Steric and Electronic Effects: The ethyl group at the 4-position in the target compound introduces moderate steric hindrance compared to smaller substituents (e.g., methyl in or phenyl in ). This may influence coupling efficiency in Suzuki reactions, as bulkier groups can slow transmetallation steps .

Boronated Isothiazoles :

Research Findings and Challenges

Synthetic Limitations :

- The discontinuation of the target compound suggests challenges in scalability or cost-effectiveness compared to analogues like or , which are synthesized via robust Li/Br exchange protocols.

- Hydrolytic instability of the boronate ester necessitates anhydrous handling, a common issue across all listed compounds.

Emerging Trends :

- Recent work emphasizes "late-stage borylation" to install boronates on complex thiazoles, avoiding purification challenges .

Biological Activity

4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, biological activities including anticancer and antimicrobial properties, and relevant case studies.

Structural Information

- Molecular Formula: CHBNOS

- SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(N=CS2)CC

- InChIKey: LELDFPNOLIQNHO-UHFFFAOYSA-N

Anticancer Activity

Recent studies indicate that thiazole derivatives exhibit significant anticancer properties. The compound has been analyzed for its ability to inhibit cancer cell proliferation. For example:

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | MDA-MB-231 (breast cancer) | 0.126 | Induces apoptosis and cell cycle arrest |

The compound demonstrated a 20-fold selectivity for cancerous cells over non-cancerous cells (MCF10A), indicating its potential as a targeted therapeutic agent .

Antimicrobial Activity

Thiazole derivatives are also known for their antimicrobial properties. The compound's effectiveness against various bacterial strains has been documented:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Case Studies

-

Case Study on Cancer Cell Lines:

In a study involving various thiazole derivatives, the compound showed significant inhibition of cell growth in MDA-MB-231 cells with an IC value of 0.126 µM. This was attributed to its ability to induce apoptosis and inhibit specific signaling pathways associated with tumor growth . -

In Vivo Studies:

Preclinical studies in mouse models indicated that treatment with the compound significantly reduced tumor size and metastasis in breast cancer models. The mechanism was linked to the downregulation of oncogenic pathways and upregulation of tumor suppressor genes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.